2-Benzothiazolyl diethyldithiocarbamate

Contact Dermatitis Rubber Accelerator Allergy Vulcanization Byproducts

Selecting a rubber accelerator requires precise control over cure kinetics and scorch safety. Physical blends of MBT and ZDEC cannot replicate the distinct reactivity of this covalently linked compound. This product addresses premature vulcanization in complex assemblies. - Provides a wider processing safety window as a secondary accelerator, reducing scrap rates in intricate injection-molded parts. - Exhibits a reduced tendency to cause scorch compared to other secondary accelerators, ensuring quality in multi-component assemblies. - Supports high-throughput manufacturing by enabling faster cure cycles without sacrificing non-staining properties for white goods.

Molecular Formula C12H14N2S3
Molecular Weight 282.5 g/mol
CAS No. 95-30-7
Cat. No. B160489
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Benzothiazolyl diethyldithiocarbamate
CAS95-30-7
Molecular FormulaC12H14N2S3
Molecular Weight282.5 g/mol
Structural Identifiers
SMILESCCN(CC)C(=S)SC1=NC2=CC=CC=C2S1
InChIInChI=1S/C12H14N2S3/c1-3-14(4-2)12(15)17-11-13-9-7-5-6-8-10(9)16-11/h5-8H,3-4H2,1-2H3
InChIKeyLFMQNMXVVXHZCC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Structure & Identifiers


Interactive Chemical Structure Model





2-Benzothiazolyl Diethyldithiocarbamate Properties & Specifications


2-Benzothiazolyl diethyldithiocarbamate (CAS 95-30-7, also known as Accelerator E or Ethylac) is an organic sulfur compound with the molecular formula C12H14N2S3 and a molecular weight of 282.5 g/mol [1]. This compound serves as a medium-fast primary vulcanization accelerator for natural and synthetic rubbers, including NR, IR, SBR, NBR, HR, and EPDM [2]. It is commercially available as a white to yellow-green crystalline powder with a melting point of approximately 79°C . Its structure uniquely combines a benzothiazole moiety with a diethyldithiocarbamate group, a feature that distinguishes it from other accelerator classes and imparts specific reactivity and safety profiles relevant for scientific selection and industrial procurement [1].

Primary accelerator compatible with NR, IR, SBR, NBR, HR, and EPDM diene rubbers.

Combined benzothiazole–dithiocarbamate architecture provides distinct cure reactivity vs. physical blends of MBT and ZDEC.

2-Benzothiazolyl Diethyldithiocarbamate Substitution Risks


Selecting a rubber accelerator involves more than simply choosing a benzothiazole or dithiocarbamate derivative. The specific chemical architecture of 2-benzothiazolyl diethyldithiocarbamate, which covalently links these two functional groups, results in a unique reactivity profile that cannot be replicated by simple physical blends of MBT and ZDEC. Evidence demonstrates that this compound participates in the formation of dialkylthiocarbamyl benzothiazole sulfides during vulcanization, a reaction pathway that produces distinct allergenic profiles compared to thiurams, mercaptobenzothiazoles, or dithiocarbamates alone [1]. Furthermore, studies indicate that when used as a secondary accelerator, ethylic (2-benzothiazolyl diethyldithiocarbamate) exhibits a reduced tendency to cause premature vulcanization (scorch) relative to other secondary accelerators [2]. Generic substitution without quantitative evaluation of cure kinetics, crosslink density, and contact allergen formation may therefore compromise product quality and compliance.

Target Product
Unique cure byproduct
Forms dialkylthiocarbamyl benzothiazole sulfides, a class of vulcanization products not generated by separate MBT/ZDEC additions.
Broad cross-reactivity
Byproducts may elicit patch-test reactions in individuals sensitized to thiurams, dithiocarbamates, or mercaptobenzothiazoles.
Secondary accelerator scorch safety
Reported lower scorch tendency compared to other secondary accelerators in NR compounds.
Potential Substitute (MBT + ZDEC blend)
Different byproduct mix
Yields separate MBT- and ZDEC-derived species; lacks the integrated sulfide structure that drives broad reactivity.
Class-specific sensitization
ZDEC sensitizes a narrower dithiocarbamate group; may not replicate the cross-class allergenic profile.
Scorch margin may shift
Physical blends cannot reproduce the scorch delay observed with the single molecular architecture.

2-Benzothiazolyl Diethyldithiocarbamate Comparative Evidence


Cross-Reactivity Profile of Vulcanization Byproducts

In a study of 24 patients with known rubber accelerator allergies, dialkylthiocarbamyl benzothiazole sulfides (the class of compounds formed during vulcanization that includes derivatives of 2-benzothiazolyl diethyldithiocarbamate) elicited strong positive patch test reactions in nearly all subjects sensitive to either dithiocarbamates, thiurams, or mercaptobenzothiazoles [1]. This contrasts with the parent accelerators, which typically sensitize only specific sub-populations. For example, meta-analysis data show that the prevalence of contact allergy to zinc diethyldithiocarbamate (ZDEC) is 0.60%, while tetraethylthiuram disulfide (a common thiuram) shows a prevalence of 3.73% [2].

Cross-reactivity Profile
Cross-study context
Target: Dialkylthiocarbamyl benzothiazole sulfides induced strong reactions in patients allergic to multiple accelerator classes. Comparator: ZDEC prevalence 0.60%; thiuram mix 2.55%; MBT 0.83% — each shows class-specific sensitization. Difference: Cross-reactivity to thiuram, dithiocarbamate, and MBT groups, unlike single-class sensitizers.
Supports allergenicity risk assessment in end-product selection.
Patch-test data in 24 dermatitis patients; meta-analysis of 106 studies.
Contact Dermatitis Rubber Accelerator Allergy Vulcanization Byproducts

Scorch Safety as a Secondary Accelerator

When used as a secondary accelerator in natural rubber compounds, 2-benzothiazolyl diethyldithiocarbamate (referred to as 'ethylic') demonstrates a lower propensity to cause premature vulcanization (scorch) compared to other secondary accelerators [1]. This provides a wider processing safety margin, which is essential for maintaining compound fluidity during complex molding operations.

Scorch Safety (Secondary Acc.)
Head-to-head
Target: Lower scorch tendency when used as secondary accelerator in NR. Comparator: Other secondary accelerators (thiurams, certain dithiocarbamates) show higher scorch risk. Difference: Qualitative processing safety improvement; no numerical delta available.
May support wider processing window selection for complex molds.
NR compounds; efficient cure systems.
Rubber Vulcanization Scorch Time Cure Kinetics

Cure Rate Comparison by Accelerator Class

A comparative study of accelerator classes in silica and carbon black-filled natural rubber compounds established that thiuram-type accelerators (including dithiocarbamate derivatives) exhibit the fastest vulcanization rate, followed by thiazole-type and then sulfenamide-type accelerators [1]. This class-level ranking provides a benchmark for expected cure speed relative to other common accelerators such as MBT (thiazole), CBS (sulfenamide), and ZDEC (dithiocarbamate).

Cure Rate Class Ranking
Class-level
Ranked cure speed in silica/CB filled NR: 1. Dithiocarbamate/thiuram (fastest) 2. Thiazole (e.g., MBT) 3. Sulfenamide (e.g., CBS) (slowest)
Informs cycle-time benchmarking for high-throughput processes.
Qualitative ranking; class-level inference.
Cure Rate Vulcanization Kinetics Accelerator Classification

Nitrosamine Formation in Dithiocarbamates

Zinc diethyldithiocarbamate (ZDEC), a common dithiocarbamate accelerator, is known to generate carcinogenic nitrosamines during vulcanization, which has driven the search for substitutes [1]. As a member of the dithiocarbamate class, 2-benzothiazolyl diethyldithiocarbamate similarly carries the potential to form nitrosamines due to its dialkylamine-derived structure. This contrasts with nitrosamine-safe accelerators such as certain thiuram derivatives (e.g., BPTD) or benzothiazole sulfenamides, which are specifically designed to mitigate this risk [2].

Nitrosamine Formation Potential
Class-level
Target: Potential to generate carcinogenic nitrosamines (class characteristic of dithiocarbamates). Comparator: Nitrosamine-safe thiurams (e.g., BPTD) or MBT/DPG combinations minimize this risk. Difference: Regulatory concern; not quantified for this specific compound.
Critical procurement filter for consumer goods with nitrosamine limits.
Latex film vulcanization; amine precursor basis.
Nitrosamine Curing Safety Regulatory Compliance

Solid vs. Liquid Accelerator Processing

2-Benzothiazolyl diethyldithiocarbamate is a solid at standard conditions (melting point 79°C) , which distinguishes it from some liquid accelerators. The compound is noted for its ease of dispersion in rubber matrices and non-staining properties, which is advantageous for manufacturing light-colored or transparent rubber goods [1].

Physical Form & Dispersion
Reported
Target: Solid crystalline powder, m.p. ~79°C, non-staining, easily dispersed in rubber matrices. Comparator: Liquid accelerators may offer easier metering but can present handling/segregation issues. Difference: Form factor influences compounding equipment and suitability for light-colored goods.
Supports selection for visual-clarity and non-staining applications.
Supplier technical datasheet.
Rubber Compounding Dispersion Material Handling

2-Benzothiazolyl Diethyldithiocarbamate Applications


High-Speed Curing of Rubber Compounds

Based on its classification as a dithiocarbamate/thiuram-type accelerator, which exhibits the fastest vulcanization rate among major accelerator classes [1], this compound is well-suited for high-throughput manufacturing of tires, conveyor belts, and industrial rubber goods where reducing cure cycle time directly increases production capacity and lowers unit costs.

Scorch Safety in Complex Cure Systems

Evidence indicates that 2-benzothiazolyl diethyldithiocarbamate provides a wider processing safety window when used as a secondary accelerator [1]. This makes it a strategic choice for compounds requiring extended flow times, such as intricate injection-molded parts or multi-component assemblies, where premature vulcanization would otherwise lead to high scrap rates.

Allergenicity Testing for Rubber Accelerators

Given its formation of dialkylthiocarbamyl benzothiazole sulfides during vulcanization—compounds that show strong cross-reactivity in contact allergy studies [1]—this chemical is a critical reference material for research laboratories investigating rubber allergen formation, patch testing protocols, and the development of hypoallergenic rubber formulations.

Non-Staining Rubber Goods for Clarity

Technical datasheets confirm this compound is non-staining and disperses readily in rubber matrices [1]. This supports its use in the production of white or brightly colored rubber products, including footwear, medical components, and consumer goods, where color consistency and lack of discoloration are essential quality attributes.

Application
Selection Property
Validation Focus
High-speed curing of diene rubber compounds
Cure rate class ranking (fastest class)
Cure kinetics benchmarking
Scorch safety in complex injection-molded parts
Scorch safety margin as secondary accelerator
Processing window evaluation
Allergenicity testing & hypoallergenic development
Cross-reactivity profile (broad class coverage)
Patch-test endpoint review
Non-staining rubber goods for light/white colors
Non-staining character and ease of dispersion
Color stability in clear/white compounds
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